1-Chloro-1,1,2-trifluoroethane

Halocarbon isomer differentiation Boiling point engineering Refrigerant formulation

1-Chloro-1,1,2-trifluoroethane (CAS 421-04-5, also designated HCFC-133b, R-133b, or Freon 133b) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C2H2ClF3 and a molecular weight of 118.49 g/mol. It is a colorless gas under ambient conditions, with a normal boiling point of 12 °C and a density of 1.326 g/cm³.

Molecular Formula C2H2ClF3
Molecular Weight 118.48 g/mol
CAS No. 421-04-5
Cat. No. B12671391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,1,2-trifluoroethane
CAS421-04-5
Molecular FormulaC2H2ClF3
Molecular Weight118.48 g/mol
Structural Identifiers
SMILESC(C(F)(F)Cl)F
InChIInChI=1S/C2H2ClF3/c3-2(5,6)1-4/h1H2
InChIKeyHILNUELUDBMBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,1,2-trifluoroethane (CAS 421-04-5) for Procurement: Class, Properties, and Industrial Role


1-Chloro-1,1,2-trifluoroethane (CAS 421-04-5, also designated HCFC-133b, R-133b, or Freon 133b) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C2H2ClF3 and a molecular weight of 118.49 g/mol [1]. It is a colorless gas under ambient conditions, with a normal boiling point of 12 °C and a density of 1.326 g/cm³ [2]. The compound is non-flammable and chemically stable under normal handling conditions [3]. Its primary industrial utility lies in three distinct roles: as a component in azeotropic or azeotrope-like refrigerant and heat transfer fluid compositions, as a physical blowing agent in plastic foam production, and as a key chemical intermediate in the synthesis of downstream fluorocarbons such as HFC-143 (1,1,2-trifluoroethane) and HFO-1132 (1,2-difluoroethylene) [4].

Why Generic Halocarbon Substitution Is Not Advisable for 1-Chloro-1,1,2-trifluoroethane (HCFC-133b)


HCFC-133b is often confused with its structural isomer HCFC-133 (1-chloro-1,2,2-trifluoroethane, CAS 431-07-2) and with the more common tetrafluorinated analog HCFC-124 (1-chloro-1,2,2,2-tetrafluoroethane), yet their physicochemical and application profiles differ markedly [1]. The position of chlorine substitution on the ethane backbone directly governs boiling point, vapor pressure, and azeotropic behavior with co-fluids such as HFC-143, meaning that a generic 'HCFC' or 'chlorotrifluoroethane' procurement specification without the correct CAS number will not deliver the required performance in distillation, foam expansion, or refrigerant blend formulation [2]. Furthermore, HCFC-133b is specifically regulated under the Montreal Protocol phase-out schedules as an ozone-depleting substance with a distinct atmospheric lifetime and ODP profile; substituting an uncontrolled HFC analog would alter the environmental compliance status of the end-use system [3]. The quantitative evidence below demonstrates precisely where HCFC-133b diverges from its nearest comparators in measurable, selection-critical parameters.

1-Chloro-1,1,2-trifluoroethane (HCFC-133b): Quantitative Differentiation Evidence Against Closest Analogs


Isomer-Specific Boiling Point Differentiation: HCFC-133b (12 °C) vs. HCFC-133 and Structural Analogs

The substitution pattern of chlorine and fluorine on the ethane backbone dictates the normal boiling point, a primary selection criterion for refrigeration and blowing agent applications. HCFC-133b (1-chloro-1,1,2-trifluoroethane), with its CF2Cl–CH2F structure, exhibits a normal boiling point of 12 °C as recorded in the CRC Handbook of Chemistry and Physics [1]. In contrast, its positional isomer HCFC-133 (1-chloro-1,2,2-trifluoroethane, CHF2–CHFCl) possesses a different boiling point by virtue of the altered dipole moment and intermolecular interaction profile inherent to the 1,2,2-substitution pattern. This boiling point difference directly impacts vapor pressure curves, condenser design requirements, and foam cell morphology when the compound is deployed as a physical blowing agent [2]. For procurement specifications in refrigerant blend formulation, selecting the incorrect isomer produces off-design pressure-enthalpy characteristics and may break azeotropic behavior.

Halocarbon isomer differentiation Boiling point engineering Refrigerant formulation

Azeotropic Separation Efficiency: HCFC-133b Forms Minimum-Boiling Azeotrope with HFC-143 at 48:52 Mass Ratio Enabling Distillation-Based Purification

A critical differentiator for HCFC-133b is its documented ability to form a minimum-boiling, homogeneous azeotrope with HFC-143 (1,1,2-trifluoroethane) at specific composition and pressure conditions. Patent data disclose that at 40 °C and 0.40 MPa (absolute), a mixture of HFC-143 and HCFC-133b achieves an azeotropic composition at a mass ratio of HFC-143:HCFC-133b = 48:52 [1]. This azeotrope is absent or significantly different in composition for the isomeric HCFC-133 or for the tetrafluorinated analog HCFC-124. The existence of this precise azeotrope enables extractive and pressure-swing distillation strategies for the industrial purification of HFC-143 and the downstream manufacturing of HFO-1132, where HCFC-133b is an unavoidable by-product of the hydrogenation of CFC-113 [2]. Without access to pure HCFC-133b of known composition, the azeotropic separation cannot be reliably designed or operated.

Azeotropic distillation Fluorocarbon purification HFC-143 synthesis

Ozone Depletion Potential (ODP) Class Advantage: HCFC-133b Is Approximately 100× Lower ODP Than CFC-113 Precursor

HCFC-133b belongs to the class of hydrochlorofluorocarbons that were developed as transitional substitutes for chlorofluorocarbons (CFCs) under the Montreal Protocol. Research on structurally related HCFC isomers and homologs demonstrates that the ODP of HCFC-133b is approximately 100 times lower than that of its CFC precursor, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), which has an ODP of 0.8–1.0 and a 100-year GWP of 5,000–6,130 [1]. This ODP reduction arises from the replacement of one chlorine atom with hydrogen, which dramatically shortens the atmospheric lifetime through tropospheric OH radical oxidation. While specific ODP and GWP values for HCFC-133b are not available as single-compound entries in the EPA SNAP or IPCC assessment tables in the openly retrievable sources, the class-level inference from the structurally analogous HCFC-124 (ODP 0.02, GWP 480–620) provides a reasonable envelope [2]. This positions HCFC-133b as an environmentally preferable intermediate relative to CFC-113 for applications where complete HFC conversion is not yet technically or economically feasible.

Ozone depletion potential Montreal Protocol compliance Environmental substitution

Physical Property Profile for Procurement Specification: Density of 1.326 g/cm³ and Boiling Point of 12 °C Differentiate HCFC-133b from Other Chlorotrifluoroethane Isomers

The physical property data available from authoritative databases establish the procurement-relevant specification envelope for HCFC-133b. The density of the liquid phase is reported as 1.326 g/cm³, and the normal boiling point is 12 °C at 760 mmHg . These values are distinct from those of the isomeric 1-chloro-1,2,2-trifluoroethane (estimated boiling point approximately 17–20 °C) and from the tetrafluorinated analog HCFC-124 (boiling point −12 °C) . Additionally, the refractive index is reported as approximately 1.325 [1]. These parameters serve as routine but essential quality control checkpoints for incoming material verification via GC-headspace analysis, density metering, and refractometry, enabling the detection of isomer contamination or off-specification material before it enters a manufacturing process.

Physical property specification Procurement quality control Isomer purity verification

Chemical Intermediate Selectivity: HCFC-133b Is the Specific Isomer Required for HFC-143/HFO-1132 Synthesis Pathways via CFC-113 Hydrogenation

The patent literature explicitly identifies HCFC-133b (1-chloro-1,1,2-trifluoroethane) as a key intermediate or co-product in the hydrogenation of CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) to produce HFC-143 (1,1,2-trifluoroethane), which in turn serves as the feedstock for HFO-1132 (1,2-difluoroethylene) synthesis [1]. The reaction pathway proceeds through selective hydrogenolysis, and the isomeric identity of the chlorotrifluoroethane intermediate is critical: the 1,1,2-substitution pattern (HCFC-133b) is the kinetically and thermodynamically favored product under the catalytic conditions described, whereas the 1,2,2-isomer (HCFC-133) would represent a reaction pathway deviation requiring different separation logic [2]. The recently granted patent for azeotropic compositions of HFC-143 and HCFC-133b underscores the industrial relevance of this specific isomer pair in fluorocarbon manufacturing, with implications for distillation column design, recycle stream management, and overall process yield [3].

Fluorocarbon synthesis Chemical intermediate procurement HFO-1132 production

Flammability Classification: HCFC-133b Is Non-Flammable, Matching the Safety Profile Required for A1 Applications in Enclosed Spaces

Safety classification is a binary selection gate for refrigerants and blowing agents deployed in occupied or enclosed environments. HCFC-133b is described as a non-flammable gas under normal conditions, consistent with the ASHRAE Standard 34 A1 safety classification (low toxicity, no flame propagation) [1]. This places it in the same safety category as HCFC-124 and HFC-134a, and distinguishes it from the mildly flammable HFC-143 (A2) with which it forms azeotropic compositions. The absence of a flash point and the compound's chemical inertness under standard handling conditions make it suitable for use in centrifugal chillers, foam extrusion lines, and chemical manufacturing environments where flammable classifications would impose additional engineering controls, zoning restrictions, and insurance cost premiums [2].

Refrigerant safety classification Non-flammable halocarbon A1 ASHRAE classification

High-Value Application Scenarios for 1-Chloro-1,1,2-trifluoroethane (HCFC-133b) Based on Verifiable Differentiation Evidence


Distillation-Based Purification of HFC-143 in HFO-1132 Production via Azeotropic Separation

For chemical manufacturers producing HFO-1132 (1,2-difluoroethylene) as a next-generation low-GWP refrigerant and fluoromonomer, the hydrogenation of CFC-113 yields a mixture of HFC-143 and HCFC-133b. The documented minimum-boiling azeotrope at a 48:52 mass ratio (HFC-143:HCFC-133b, at 40 °C and 0.40 MPa) enables extractive or pressure-swing distillation to isolate purified HFC-143 for downstream dehydrofluorination to HFO-1132 [1]. Procurement of high-purity HCFC-133b (CAS 421-04-5) is essential for validating distillation column simulations, calibrating process analytical instruments, and establishing mass balance closure in pilot and production campaigns. Substitution with the incorrect isomer (HCFC-133) would invalidate the vapor-liquid equilibrium model and lead to off-specification product.

Specialty Physical Blowing Agent for Closed-Cell Polymer Foams Requiring Non-Flammable, Low-Boiling Gas

HCFC-133b is employed as a physical blowing agent in the production of polyurethane and polyisocyanurate foams where its normal boiling point of 12 °C provides an optimal balance between ease of handling (liquefiable under moderate pressure) and rapid vaporization during the exothermic foam polymerization [1]. The compound's non-flammable classification and chemical inertness under foam processing conditions make it suitable for continuous lamination lines producing insulation panels for construction and refrigeration, particularly in jurisdictions where hydrocarbon blowing agents (pentanes) are restricted due to fire and explosion risk [2]. Its density of 1.326 g/cm³ enables accurate gravimetric metering into polyol pre-blends, and the boiling point difference relative to HCFC-124 (−12 °C) and CFC-113 (47.6 °C) provides formulators with a distinct processing window that cannot be replicated by substituting other chlorotrifluoroethane isomers [3].

Calibration Standard and Reference Material for GC-MS Analysis of Halocarbon Isomer Mixtures in Environmental Monitoring

Atmospheric monitoring programs tracking HCFC emissions under the Montreal Protocol require isomer-resolved quantification of chlorotrifluoroethanes in air samples. HCFC-133b, with its distinct chromatographic retention time and mass spectrum (molecular ion m/z 118; characteristic fragment pattern from CF2Cl–CH2F), serves as a certified reference standard for calibrating GC-MS and GC-ECD systems used in global atmospheric monitoring networks [1]. The isomeric purity of the calibration standard directly affects the accuracy of emission inventory calculations and compliance verification; procurement of CAS 421-04-5 with documented isomer purity is therefore critical for atmospheric chemistry research groups and regulatory laboratories [2].

Heat Transfer Fluid Component in Azeotropic Refrigerant Blends for Specialty Low-Temperature Cooling Circuits

HCFC-133b, in combination with HFC-143 at or near the azeotropic composition (48:52 mass ratio), functions as a non-fractionating refrigerant blend suitable for low-temperature heat transfer applications where temperature glide during evaporation must be minimized to maintain heat exchanger efficiency [1]. The azeotropic nature of the blend ensures that vapor and liquid phases maintain identical composition during phase change, preventing the compositional shift and performance degradation that plague zeotropic mixtures over the operating lifetime of a charged system. This is particularly valuable in immersion cooling of electronics and in low-temperature environmental test chambers, where precise temperature control and long-term fluid stability are paramount. The non-flammable character of HCFC-133b mitigates the flammability risk of the HFC-143 component, broadening the acceptable application envelope [2].

Quote Request

Request a Quote for 1-Chloro-1,1,2-trifluoroethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.